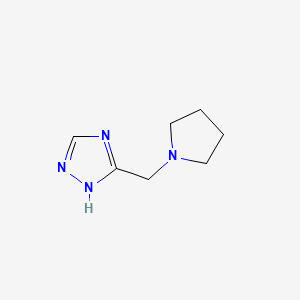

3-(Pyrrolidin-1-ylmethyl)-1H-1,2,4-triazole

CAS No.: 657349-21-8

Cat. No.: VC17587187

Molecular Formula: C7H12N4

Molecular Weight: 152.20 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 657349-21-8 |

|---|---|

| Molecular Formula | C7H12N4 |

| Molecular Weight | 152.20 g/mol |

| IUPAC Name | 5-(pyrrolidin-1-ylmethyl)-1H-1,2,4-triazole |

| Standard InChI | InChI=1S/C7H12N4/c1-2-4-11(3-1)5-7-8-6-9-10-7/h6H,1-5H2,(H,8,9,10) |

| Standard InChI Key | XNSYBJFJSSODRS-UHFFFAOYSA-N |

| Canonical SMILES | C1CCN(C1)CC2=NC=NN2 |

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

3-(Pyrrolidin-1-ylmethyl)-1H-1,2,4-triazole (CAS No. 657349-21-8) has the molecular formula C₇H₁₂N₄ and a molecular weight of 152.20 g/mol. Its IUPAC name, 5-(pyrrolidin-1-ylmethyl)-1H-1,2,4-triazole, reflects the substitution pattern: a pyrrolidin-1-ylmethyl group is attached to the fifth position of the 1,2,4-triazole ring. The canonical SMILES string C1CCN(C1)CC2=NC=NN2 provides a concise representation of its connectivity.

Table 1: Key Chemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₇H₁₂N₄ |

| Molecular Weight | 152.20 g/mol |

| IUPAC Name | 5-(pyrrolidin-1-ylmethyl)-1H-1,2,4-triazole |

| SMILES | C1CCN(C1)CC2=NC=NN2 |

| InChI Key | XNSYBJFJSSODRS-UHFFFAOYSA-N |

Synthetic Pathways and Methodological Considerations

General Synthesis of 1,2,4-Triazole Derivatives

While explicit synthetic protocols for 3-(pyrrolidin-1-ylmethyl)-1H-1,2,4-triazole are scarce, its preparation likely follows established routes for analogous triazole derivatives . Common strategies include:

-

Cyclocondensation Reactions: Thiosemicarbazides cyclize under acidic or basic conditions to form 1,2,4-triazole cores, with subsequent functionalization introducing substituents like the pyrrolidin-1-ylmethyl group .

-

Nucleophilic Aromatic Substitution (SₙAr): Halogenated triazoles react with pyrrolidine derivatives in the presence of bases, facilitating the introduction of the pyrrolidin-1-ylmethyl moiety . For example, 2-chloro-4-(3-nitro-1H-1,2,4-triazol-1-yl)pyrimidine reacts with amines to yield substituted triazoles .

Challenges in Regioselectivity

The synthesis of triazole derivatives often faces regioselectivity challenges. For instance, reactions involving dichloropyrimidines and triazole salts may yield mixtures of monosubstituted and disubstituted products unless carefully controlled . Optimizing reaction conditions—such as temperature, solvent, and stoichiometry—is critical to achieving high yields of the desired regioisomer .

Analytical Characterization and Quality Control

Spectroscopic Methods

-

NMR Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the structure of triazole derivatives. For example, the methylene bridge (–CH₂–) between pyrrolidine and triazole typically resonates at δ 3.5–4.0 ppm in ¹H NMR .

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS) provides exact mass confirmation, as seen in the molecular ion peak at m/z 152.20 for this compound.

Future Research Directions

-

Synthetic Optimization: Developing one-pot methodologies or catalytic asymmetric syntheses could improve the efficiency of producing enantiomerically pure triazole derivatives .

-

Mechanistic Studies: Elucidating the molecular targets of 3-(pyrrolidin-1-ylmethyl)-1H-1,2,4-triazole through proteomics or crystallography would validate its therapeutic potential .

-

In Vivo Toxicology: Preclinical assessments of pharmacokinetics and toxicity are essential to advance this compound toward clinical trials.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume